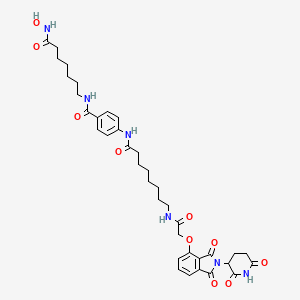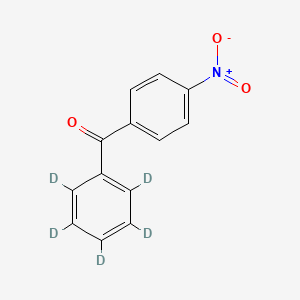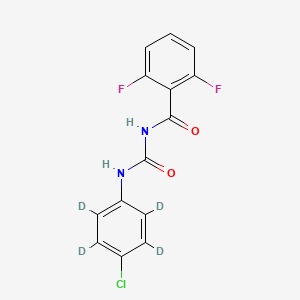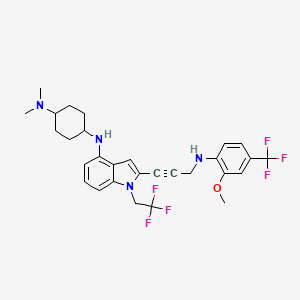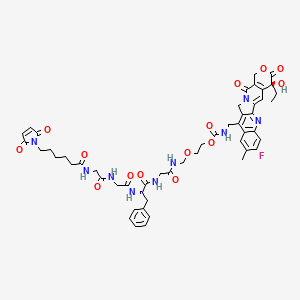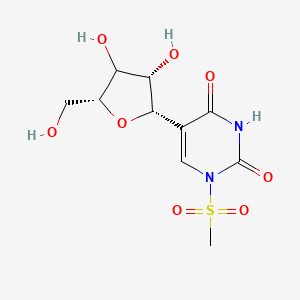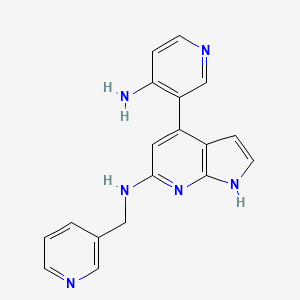
LabMol-301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LabMol-301 is a chemical compound known for its inhibitory effects on NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease activities. It has shown significant potential in protecting cells from Zika virus-induced cell death . The compound is primarily used in scientific research and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LabMol-301 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
This compound is produced on a small scale for research purposes. The production involves precise control of reaction conditions to ensure the purity and efficacy of the compound. Industrial-scale production methods are not available due to its limited use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
LabMol-301 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development .
Applications De Recherche Scientifique
LabMol-301 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its cytoprotective effects and potential therapeutic applications against viral infections.
Medicine: Explored for its potential in developing antiviral drugs, particularly against the Zika virus.
Industry: Utilized in the development of new chemical processes and products .
Mécanisme D'action
LabMol-301 exerts its effects by inhibiting the activities of NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. These enzymes are crucial for the replication and survival of the Zika virus. By inhibiting these enzymes, this compound prevents the virus from replicating and protects cells from virus-induced death .
Comparaison Avec Des Composés Similaires
LabMol-301 is unique in its dual inhibitory action on both NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. Similar compounds include:
LabMol-309: Inhibits NS5 RNA-dependent RNA polymerase.
LabMol-319: Inhibits NS2B-NS3 protease.
LabMol-204: Shows inhibitory activity against NS5 RNA-dependent RNA polymerase.
LabMol-202: Inhibits NS2B-NS3 protease.
This compound stands out due to its combined inhibitory effects, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C18H16N6 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24) |
Clé InChI |
YFIFHRUAUGJJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


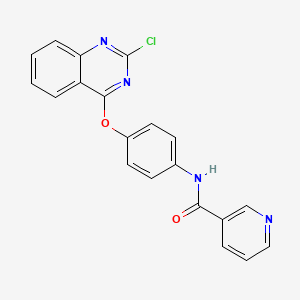
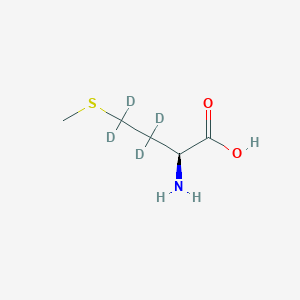
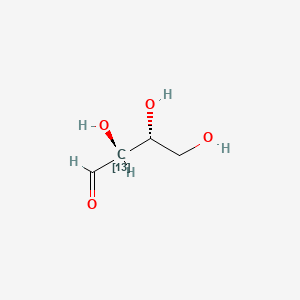
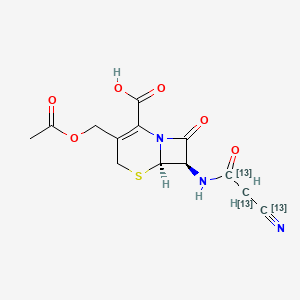
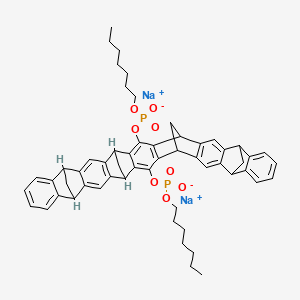
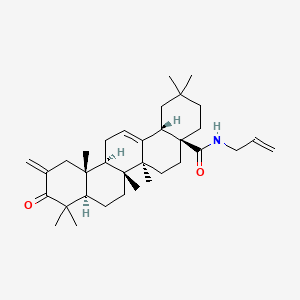
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
